molecular formula C17H17Cl2NO4S2 B2718018 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine CAS No. 441740-64-3

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine

Cat. No.: B2718018
CAS No.: 441740-64-3
M. Wt: 434.35
InChI Key: ALUYXTVEYXRQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((3,4-Dichlorophenyl)sulfonyl)-2-(3,4-dimethoxyphenyl)thiazolidine” is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms . This particular compound also contains a sulfonyl group attached to a dichlorophenyl group, and a dimethoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the thiazolidine ring, the aromatic rings of the phenyl groups, and the electron-withdrawing effects of the sulfonyl and dichloro groups, and the electron-donating effects of the methoxy groups .


Chemical Reactions Analysis

Thiazolidines can undergo a variety of reactions, including ring-opening reactions, depending on the conditions . The sulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could impact its solubility, while the electron-withdrawing dichloro groups and electron-donating methoxy groups could affect its reactivity .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Compounds

Thiazolidine derivatives are crucial in the synthesis of a wide range of heterocyclic compounds, which have been explored for their various biological activities. For instance, the reaction of certain dithiazolium compounds with active methylenes leads to the formation of heterocycles like pyrimidinones and thiazoles, showcasing the utility of thiazolidine structures in synthesizing complex molecules with potential biological significance (Shibuya, 1984).

Antimicrobial and Antiviral Activities

The structural modification of thiazolidine derivatives has been explored for antimicrobial and antiviral activities. For example, novel thiadiazole sulfonamides synthesized from chlorobenzoic acid showed certain anti-tobacco mosaic virus activity, highlighting the potential of thiazolidine-based compounds in antiviral research (Chen et al., 2010).

Antitumor and Antiproliferative Properties

The incorporation of thiazolidine derivatives into molecules has been evaluated for antitumor activities. A series of pyrazolines substituted with sulfonylurea, for example, displayed promising broad-spectrum antitumor activity against various tumor cell lines, suggesting the significance of thiazolidine structures in developing new anticancer agents (Rostom, 2006).

Chemiluminescence and Optical Properties

Thiazolidine derivatives have also been explored for their chemiluminescence properties. The oxidation of certain thiazolidine compounds leads to the formation of dioxetanes, which exhibit chemiluminescence under specific conditions. This property can be leveraged in analytical chemistry and bioimaging applications, demonstrating the versatility of thiazolidine derivatives in scientific research (Watanabe et al., 2010).

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S2/c1-23-15-6-3-11(9-16(15)24-2)17-20(7-8-25-17)26(21,22)12-4-5-13(18)14(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUYXTVEYXRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.